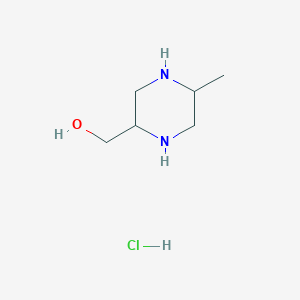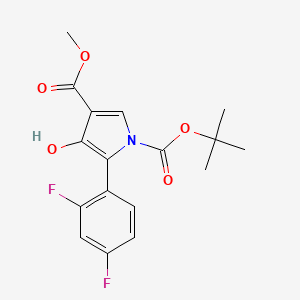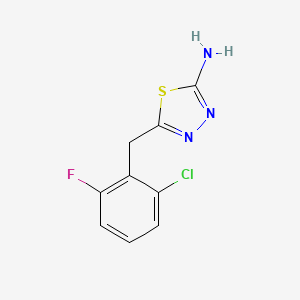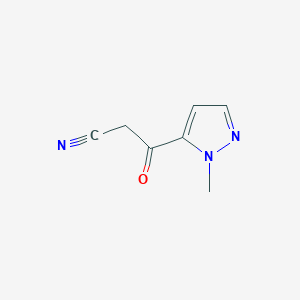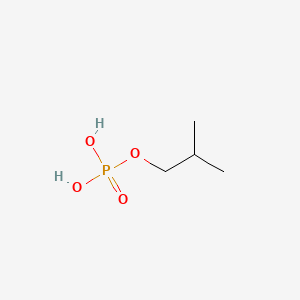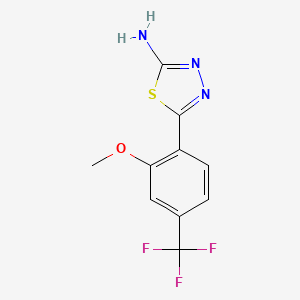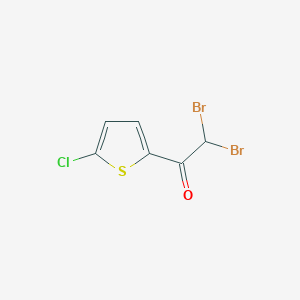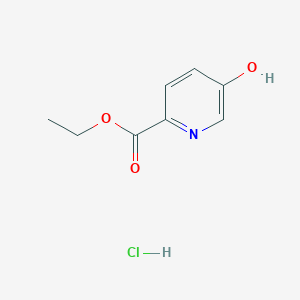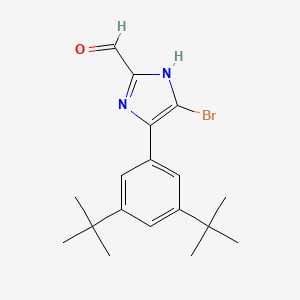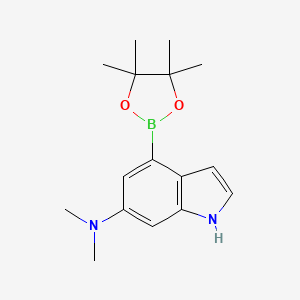
2-Methoxybenzene-1,3-dicarbonyl dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxyisophthaloyl dichloride is an organic compound with the molecular formula C9H6Cl2O3. It is a derivative of isophthalic acid, where two chlorine atoms replace the hydroxyl groups, and a methoxy group is attached to the benzene ring. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including polymer chemistry and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions: 2-Methoxyisophthaloyl dichloride can be synthesized through the chlorination of 2-methoxyisophthalic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl) as chlorinating agents. The reaction is carried out under reflux conditions, and the resulting product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of 2-methoxyisophthaloyl dichloride involves the use of phosgene (COCl2) as the chlorinating agent. The reaction is conducted in the presence of a catalyst, such as N-phenyl-N-methylbenzamide or 4-dimethylaminopyridine, to enhance the reaction rate and yield. The process is carried out in a solvent like dichloroethane or chlorobenzene, and the product is purified through distillation under reduced pressure .
化学反応の分析
Types of Reactions: 2-Methoxyisophthaloyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-methoxyisophthalic acid and hydrochloric acid.
Condensation Reactions: It can participate in polycondensation reactions to form polyesters and polyamides
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, toluene, and tetrahydrofuran.
Catalysts: Pyridine, triethylamine, and 4-dimethylaminopyridine.
Major Products:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Polyesters and Polyamides: Formed through polycondensation reactions
科学的研究の応用
2-Methoxyisophthaloyl dichloride has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of high-performance polymers, such as polyesters and polyamides, which have applications in the production of fibers, films, and coatings.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including drugs and active pharmaceutical ingredients (APIs).
Material Science: It is used in the development of advanced materials, such as liquid crystal polymers and thermally stable resins.
Biological Research: It is employed in the synthesis of bioactive molecules and as a reagent in biochemical assays.
作用機序
The mechanism of action of 2-methoxyisophthaloyl dichloride primarily involves its reactivity as an acyl chloride. It reacts with nucleophiles to form acyl derivatives, such as amides and esters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in the synthesis of polyamides, it reacts with diamines to form amide bonds, resulting in the formation of polymer chains .
類似化合物との比較
Isophthaloyl Dichloride: Similar structure but lacks the methoxy group.
Terephthaloyl Dichloride: Similar structure but with the chlorine atoms in the para position.
Phthaloyl Dichloride: Similar structure but with the chlorine atoms in the ortho position
Uniqueness: 2-Methoxyisophthaloyl dichloride is unique due to the presence of the methoxy group, which imparts different reactivity and properties compared to its analogs. The methoxy group can influence the electron density on the benzene ring, affecting the compound’s reactivity and the types of reactions it undergoes .
特性
CAS番号 |
2390-40-1 |
|---|---|
分子式 |
C9H6Cl2O3 |
分子量 |
233.04 g/mol |
IUPAC名 |
2-methoxybenzene-1,3-dicarbonyl chloride |
InChI |
InChI=1S/C9H6Cl2O3/c1-14-7-5(8(10)12)3-2-4-6(7)9(11)13/h2-4H,1H3 |
InChIキー |
VFUGSYTXEHFZSI-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC=C1C(=O)Cl)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



